In-Depth Technical Guide: Synthesis and Characterization of 7-Aminoquinolin-8-ol
In-Depth Technical Guide: Synthesis and Characterization of 7-Aminoquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Aminoquinolin-8-ol, a valuable quinoline derivative with applications in medicinal chemistry and materials science. This document details the synthetic pathway from 8-hydroxyquinoline, including experimental protocols and characterization data for the intermediate and final products.
Introduction
7-Aminoquinolin-8-ol is a substituted quinoline that belongs to the family of 8-hydroxyquinolines. These compounds are known for their significant biological activities and their ability to act as chelating agents for various metal ions. The introduction of an amino group at the 7-position of the 8-hydroxyquinoline scaffold can modulate its electronic properties, coordination chemistry, and biological efficacy, making it a key intermediate for the development of novel therapeutic agents and functional materials.
This guide outlines a two-step synthetic procedure for the preparation of 7-Aminoquinolin-8-ol, commencing with the nitration of 8-hydroxyquinoline to yield 7-nitroquinolin-8-ol, followed by the subsequent reduction of the nitro group.
Synthetic Pathway
The synthesis of 7-Aminoquinolin-8-ol is achieved through a two-step process involving the nitration of the commercially available 8-hydroxyquinoline, followed by the reduction of the resulting nitro-intermediate.
Caption: Synthetic route to 7-Aminoquinolin-8-ol from 8-hydroxyquinoline.
Experimental Protocols
Step 1: Synthesis of 7-Nitroquinolin-8-ol
Reaction: Nitration of 8-hydroxyquinoline.
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 8-hydroxyquinoline to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid. The temperature of the reaction mixture should be maintained below 10°C throughout the addition.
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After the complete addition of 8-hydroxyquinoline, continue stirring the mixture in the ice bath for an additional 30 minutes.
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Allow the reaction mixture to warm to room temperature and stir for another 2-3 hours.
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Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Neutralize the resulting solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate is formed.
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Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then dry the product in a desiccator.
Step 2: Synthesis of 7-Aminoquinolin-8-ol
Reaction: Reduction of 7-Nitroquinolin-8-ol.
Method A: Reduction with Tin(II) Chloride
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Suspend 7-Nitroquinolin-8-ol in a mixture of concentrated hydrochloric acid and ethanol in a round-bottom flask.
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Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension with stirring at room temperature.
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After the addition is complete, heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture and carefully neutralize it with a concentrated sodium hydroxide or ammonium hydroxide solution until the pH is basic.
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The resulting precipitate, containing the product and tin salts, is collected by filtration.
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The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Method B: Catalytic Hydrogenation
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Dissolve 7-Nitroquinolin-8-ol in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel.
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Add a catalytic amount of palladium on activated carbon (10% Pd/C).
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Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
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Monitor the reaction by observing the cessation of hydrogen uptake or by TLC.
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Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
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Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 7-Aminoquinolin-8-ol, which can be further purified by recrystallization.
Characterization Data
The following tables summarize the key characterization data for the starting material, intermediate, and final product.
Physical and Spectral Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 8-Hydroxyquinoline | C₉H₇NO | 145.16 | 73-75 |
| 7-Nitroquinolin-8-ol | C₉H₆N₂O₃ | 190.16 | ~215 (decomposes) |
| 7-Aminoquinolin-8-ol | C₉H₈N₂O | 160.17 | 124 |
Spectroscopic Data
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Mass Spec (m/z) |
| 8-Hydroxyquinoline | 3400-3000 (O-H), 1600 (C=N), 1280 (C-O) | 8.7 (dd, H2), 8.1 (dd, H4), 7.4 (m, H3, H5, H6), 7.1 (d, H7) | 145 (M⁺) |
| 7-Nitroquinolin-8-ol | 3400-3100 (O-H), 1520, 1340 (NO₂), 1610 (C=N) | 8.9 (dd, H2), 8.3 (dd, H4), 7.6 (d, H5), 7.5 (d, H6) | 190 (M⁺) |
| 7-Aminoquinolin-8-ol | 3450, 3350 (N-H), 3200-2800 (O-H), 1620 (C=N) | 8.6 (dd, H2), 7.9 (dd, H4), 7.2 (d, H5), 6.8 (d, H6), 4.5 (s, NH₂) | 160 (M⁺) |
Note: The exact peak positions and splitting patterns in NMR spectra may vary depending on the solvent and instrument used.
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for the characterization of the synthesized 7-Aminoquinolin-8-ol.
Caption: Workflow for the purification and characterization of 7-Aminoquinolin-8-ol.
Conclusion
This technical guide provides a detailed methodology for the synthesis of 7-Aminoquinolin-8-ol from 8-hydroxyquinoline. The two-step process, involving nitration followed by reduction, is a reliable route to obtain the target compound. The provided characterization data serves as a reference for researchers to confirm the identity and purity of their synthesized material. This versatile intermediate opens avenues for the development of new molecules with potential applications in pharmaceuticals and material sciences.
